molecular formula C12H19NO3S B14648568 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol CAS No. 53936-81-5

1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol

Cat. No.: B14648568
CAS No.: 53936-81-5
M. Wt: 257.35 g/mol
InChI Key: XEQXXSQHKJPTFI-UHFFFAOYSA-N
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Description

1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:

    Thioether Formation: The addition of the methylsulfanyl group through a thiol-ene reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted ethers or thioethers.

Scientific Research Applications

1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds, while the ethoxy and methylsulfanyl groups can participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

  • 1-Amino-3-{4-[2-(methylthio)ethoxy]phenoxy}propan-2-ol
  • 1-Amino-3-{4-[2-(ethylsulfanyl)ethoxy]phenoxy}propan-2-ol
  • 1-Amino-3-{4-[2-(methylsulfanyl)propoxy]phenoxy}propan-2-ol

Uniqueness: 1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence its reactivity and interactions with biological targets.

Properties

CAS No.

53936-81-5

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

IUPAC Name

1-amino-3-[4-(2-methylsulfanylethoxy)phenoxy]propan-2-ol

InChI

InChI=1S/C12H19NO3S/c1-17-7-6-15-11-2-4-12(5-3-11)16-9-10(14)8-13/h2-5,10,14H,6-9,13H2,1H3

InChI Key

XEQXXSQHKJPTFI-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=C(C=C1)OCC(CN)O

Origin of Product

United States

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